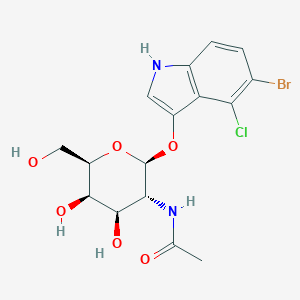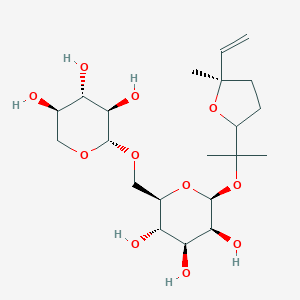
Linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside is a chemical compound that belongs to the class of monoterpenoids. It is commonly found in various plant species, including lavender, rosewood, and coriander. This compound has been the subject of numerous scientific studies due to its potential therapeutic properties.
作用機序
The mechanism of action of linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside is not fully understood. However, it is believed to exert its therapeutic effects through various pathways, including the inhibition of pro-inflammatory cytokines, the scavenging of free radicals, and the disruption of microbial cell walls.
生化学的および生理学的効果
Linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also has antioxidant properties, which help to scavenge free radicals and prevent oxidative damage to cells. Additionally, it has been shown to have antimicrobial activity against various bacterial and fungal species.
実験室実験の利点と制限
One advantage of using linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside in lab experiments is its natural origin. It is derived from plants and is therefore considered to be a safer alternative to synthetic compounds. However, one limitation is the difficulty in obtaining large quantities of the compound for research purposes. Additionally, its complex structure and synthesis process can make it challenging to study.
将来の方向性
There are several future directions for the study of linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside. One area of interest is its potential use in cancer treatment. Studies have shown that it has cytotoxic effects on cancer cells and may be a promising candidate for further research. Another area of interest is its use as a natural insecticide. Its antimicrobial properties make it a potential alternative to synthetic insecticides, which can have harmful effects on the environment. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside is a natural compound with potential therapeutic properties. Its anti-inflammatory, antioxidant, and antimicrobial activities make it a promising candidate for further research. While there are some limitations to its use in lab experiments, the potential benefits make it a valuable area of study. Future research should focus on its potential use in cancer treatment, as a natural insecticide, and to fully understand its mechanism of action.
合成法
Linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside can be synthesized from linalool, which is a natural compound found in many plants. The synthesis process involves the reaction of linalool with xylopyranosylglucopyranoside in the presence of an acid catalyst. The resulting compound is then purified using various techniques, such as column chromatography and recrystallization.
科学的研究の応用
Linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial activities. It has also been studied for its potential use in cancer treatment and as a natural insecticide.
特性
CAS番号 |
158799-49-6 |
|---|---|
製品名 |
Linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside |
分子式 |
C21H36O11 |
分子量 |
464.5 g/mol |
IUPAC名 |
(2S,3S,4S,5S,6R)-2-[2-[(5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-yloxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C21H36O11/c1-5-21(4)7-6-12(31-21)20(2,3)32-19-17(27)15(25)14(24)11(30-19)9-29-18-16(26)13(23)10(22)8-28-18/h5,10-19,22-27H,1,6-9H2,2-4H3/t10-,11-,12?,13+,14-,15+,16-,17+,18+,19+,21+/m1/s1 |
InChIキー |
CXCRZTANOZWBHN-HYSWYBMCSA-N |
異性体SMILES |
C[C@@]1(CCC(O1)C(C)(C)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O)C=C |
SMILES |
CC1(CCC(O1)C(C)(C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)C=C |
正規SMILES |
CC1(CCC(O1)C(C)(C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)C=C |
同義語 |
cis-linalool 3,6-oxide beta-primeveroside linalool 3,6-oxide 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside, (2R-trans)-isomer linalool 3,6-oxide beta-primeveroside LO-Xyl-Glc trans-linalool 3,6-oxide beta-primeveroside |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



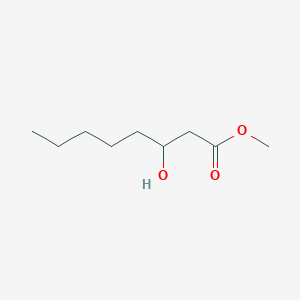
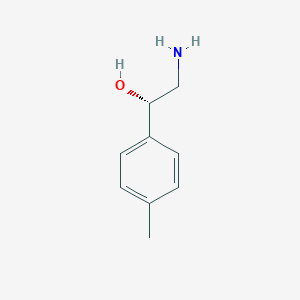
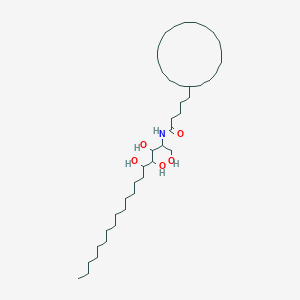
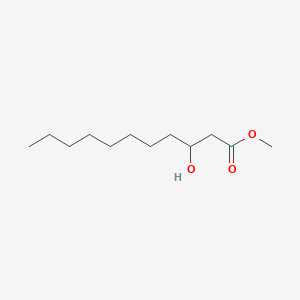
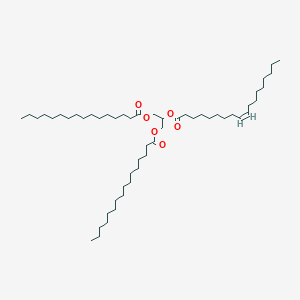
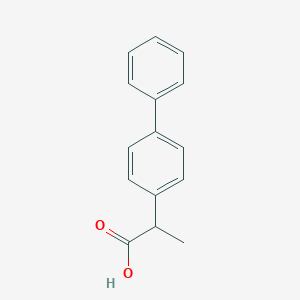

![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)
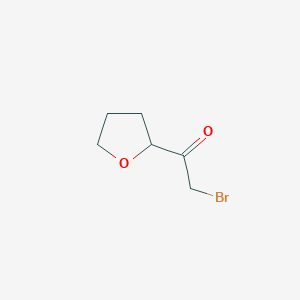


![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)

